Cas no 2031269-17-5 (tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate)

2031269-17-5 structure
Nome do Produto:tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate
N.o CAS:2031269-17-5
MF:C8H14F3NO3
MW:229.196873188019
MDL:MFCD30345202
CID:4634137
PubChem ID:125424506
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl n-methyl-n-(2,2,2-trifluoroethoxy)carbamate
- tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate
-
- MDL: MFCD30345202
- Inchi: 1S/C8H14F3NO3/c1-7(2,3)15-6(13)12(4)14-5-8(9,10)11/h5H2,1-4H3
- Chave InChI: WFAZKHURLQQLQG-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C)OCC(F)(F)F
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310251-0.05g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
Enamine | EN300-310251-0.1g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95.0% | 0.1g |
$152.0 | 2025-03-19 | |
Enamine | EN300-310251-1g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95% | 1g |
$528.0 | 2023-09-05 | |
Enamine | EN300-310251-2.5g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
Ambeed | A1091007-1g |
tert-Butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95% | 1g |
$596.0 | 2024-08-03 | |
Enamine | EN300-310251-1.0g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
1PlusChem | 1P01B7Q7-2.5g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95% | 2.5g |
$1340.00 | 2023-12-19 | |
1PlusChem | 1P01B7Q7-5g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95% | 5g |
$1953.00 | 2023-12-19 | |
A2B Chem LLC | AW02047-2.5g |
tert-Butyl n-methyl-n-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
Enamine | EN300-310251-5.0g |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
2031269-17-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate Literatura Relacionada
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
2031269-17-5 (tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate) Produtos relacionados
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:2031269-17-5)tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):536.0/1072.0